1,1-Dichloro-3,3-difluoroprop-1-ene is an organic compound with the molecular formula and a CAS number of 461-67-6. This compound is classified under the category of halogenated alkenes, specifically as a chlorofluoropropene. It features two chlorine atoms and two fluorine atoms attached to a three-carbon propene backbone.
The synthesis of 1,1-dichloro-3,3-difluoroprop-1-ene can be achieved through various methods, primarily involving the halogenation of propene derivatives. One common approach is the direct chlorination and fluorination of propene in the presence of suitable catalysts or reagents.
The synthesis typically requires controlled conditions to ensure the selective introduction of chlorine and fluorine atoms. For example, reactions may be carried out under specific temperatures and pressures to optimize yields and minimize by-products. The use of Lewis acids as catalysts can enhance the efficiency of these halogenation reactions.
1,1-Dichloro-3,3-difluoroprop-1-ene can undergo various chemical reactions typical for alkenes, including:
In addition reactions, for instance, the presence of acids can facilitate the addition of hydrogen halides across the double bond. The regioselectivity and stereochemistry of these reactions are influenced by the electronic effects of the halogen substituents.
The mechanism by which 1,1-dichloro-3,3-difluoroprop-1-ene reacts typically involves electrophilic addition due to the polarized double bond. The electrophilic species attacks the double bond, leading to the formation of a carbocation intermediate. Subsequent nucleophilic attack by halide ions or other nucleophiles results in the final product.
While specific physical properties such as density and boiling point are not readily available for this compound, it is expected to exhibit characteristics typical of halogenated alkenes:
The presence of multiple halogens suggests that 1,1-dichloro-3,3-difluoroprop-1-ene is likely to be reactive under conditions that promote electrophilic addition or substitution reactions. Its stability may vary depending on environmental factors such as temperature and pressure.
1,1-Dichloro-3,3-difluoroprop-1-ene has potential applications in various scientific fields:
Due to its unique properties, this compound could also play a role in developing new materials or chemicals within industrial applications.
Early synthetic routes to 1,1-dichloro-3,3-difluoroprop-1-ene (CAS 461-67-6, C₃H₂Cl₂F₂) relied on energy-intensive halogen exchange reactions. Initial methods involved the reaction of 1,1,1,3-tetrachloropropane with anhydrous hydrogen fluoride (HF) at elevated temperatures (150–250°C), producing complex mixtures of partially fluorinated intermediates. These processes suffered from low selectivity (<40%) due to uncontrolled sequential fluorination and competing dehydrochlorination reactions [7]. The 1980s saw refinements through the introduction of Lewis acid catalysts (e.g., SbCl₃, SnCl₄), which moderated reaction conditions and improved yields to ~65%. However, these methods still generated significant quantities of undesired byproducts, including isomeric 1,3-dichloro-3,3-difluoroprop-1-ene and fully fluorinated derivatives, necessitating costly distillation separations [7] [9].
Modern sustainable synthesis leverages heterogeneous catalysis and solvent-free systems to minimize waste. Vapor-phase fluorination over chromium(III)-based catalysts at 100–150°C achieves 82% selectivity by suppressing oligomerization and coke formation [7]. A notable advance utilizes azeotropic trapping of HF: The heterogeneous azeotrope formed between HF and 1,3-dichloro-3,3-difluoroprop-1-ene (boiling point: −10°C at 7 psia) enables efficient reagent recycling, reducing HF consumption by 30–40% [9]. Continuous flow reactors further enhance atom economy, allowing real-time byproduct removal and suppressing overfluorination. Life-cycle assessments confirm these methods reduce the E-factor (kg waste/kg product) from 12.5 (batch processes) to 3.8 [7] [9].
Catalytic efficiency hinges on metal halide Lewis acidity and stability under corrosive conditions. As demonstrated in Table 1, tin(IV) chloride excels in liquid-phase fluorination but requires post-reaction hydrolysis, while titanium tetrachloride enables lower-temperature operations.
Table 1: Performance of Lewis Acid Catalysts in 1,1-Dichloro-3,3-difluoroprop-1-ene Synthesis
Catalyst | Temp. (°C) | HF:Substrate Ratio | Selectivity (%) | Byproducts |
---|---|---|---|---|
SbCl₃ | 180 | 4:1 | 58 | ClF₂C-CF=CH₂, Oligomers |
SnCl₄ | 120 | 3:1 | 85 | 1,1,1-trichloro-3,3-difluoropropane |
TiCl₄ | 80 | 2.5:1 | 92 | Trace E/Z isomers |
CrO₃/Al₂O₃ | 150 (vapor) | 3:1 | 88 | CO₂, CHF₃ |
Vapor-phase systems using alumina-supported metal oxides (e.g., Cr₂O₃) facilitate gas-solid reactions, eliminating solvent waste and achieving catalyst lifetimes >500 hours through periodic halogen regeneration [7].
1,1-Dichloro-3,3-difluoroprop-1-ene lacks classical E/Z isomers due to identical substituents (Cl, Cl) at C1. However, precursor molecules like 1,3-dichloro-3,3-difluoroprop-1-ene exhibit configurational stability, with the E isomer favored kinetically (ratio 85:15 E:Z) under equilibrium conditions [4] [5]. Selective synthesis exploits steric effects: Bulky catalysts (e.g., NbCl₅) favor the E isomer via anti β-elimination, while polar solvents stabilize the Z form. Crucially, fluorination preserves configuration, enabling stereocontrolled routes to downstream products like HCFO-1233zd(E/Z) [5] [9].
Pilot-scale production faces corrosion management, purification bottlenecks, and catalyst deactivation. Nickel-lined reactors or Hastelloy C-276 alloys mitigate HF-induced corrosion, capital costs rising by ~25% versus glass-lined steel [7]. Distillation challenges arise from boiling point overlaps between the target compound (bp ~70°C) and impurities like 1-chloro-3,3,3-trifluoropropene (bp 72°C). Extractive distillation with sulfolane increases relative volatility from 1.08 to 1.35, enhancing separation efficiency [9]. Continuous process optimization via kinetic modeling reduces reaction time from 18 hours (batch) to 2.5 hours, boosting annual capacity to 5,000 MT/year for a mid-scale facility [7].
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